molecular formula C12H17FN4O B8109239 N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

Cat. No.: B8109239
M. Wt: 252.29 g/mol
InChI Key: DFEUIRFJYZACNH-UHFFFAOYSA-N
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Description

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a spirocyclic compound featuring a fused oxa-azaspiro[4.5]decane core substituted with a 5-fluoropyrimidinyl group. The fluorine atom on the pyrimidine ring enhances metabolic stability and binding affinity, while the spirocyclic framework confers conformational rigidity, influencing target selectivity .

Properties

IUPAC Name

N-(5-fluoropyrimidin-2-yl)-1-oxa-9-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O/c13-9-5-15-11(16-6-9)17-10-4-12(18-7-10)2-1-3-14-8-12/h5-6,10,14H,1-4,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEUIRFJYZACNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CO2)NC3=NC=C(C=N3)F)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. One common method for synthesizing fluoropyrimidines involves the Balz-Schiemann reaction, which converts amino pyridines to fluoropyridines using diazonium salts and fluoroboric acid .

The spirocyclic structure can be synthesized using a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles .

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The spirocyclic structure may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Pharmacological Relevance Reference
N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine 1-Oxa-7-azaspiro[4.5]decane 5-Fluoropyrimidin-2-yl at position 3 Potential kinase inhibitor or neurokinin modulator (hypothesized)
8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine 1-Oxa-8-azaspiro[5.5]undecane Ethyl group at position 8 Not explicitly reported; likely intermediate
N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine 1-Oxa-8-azaspiro[4.5]decane N,N-Dimethylamine at position 3 Increased lipophilicity; potential CNS activity
1-Oxa-7-azaspiro[4.5]decane hydrochloride 1-Oxa-7-azaspiro[4.5]decane No substituent; hydrochloride salt Intermediate in spirocyclic synthesis
Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine 1-Oxa-8-azaspiro[4.5]decane Boc-protected amine at position 3 Pharmaceutical intermediate (e.g., scale-up challenges)

Key Observations:

  • Ring Size and Heteroatom Position: Modifications to the spiro ring size (e.g., [5.5] vs. [4.5]) or heteroatom placement (7-aza vs. 8-aza) alter steric and electronic properties. For example, 1-oxa-8-azaspiro[4.5]decane derivatives exhibit distinct conformational flexibility compared to the 7-aza analogues, influencing receptor binding .
  • Substituent Effects: The 5-fluoropyrimidinyl group in the target compound enhances π-π stacking interactions in enzymatic active sites, a feature absent in simpler analogues like 1-oxa-7-azaspiro[4.5]decane hydrochloride .
  • Synthetic Utility: Boc-protected derivatives (e.g., from ) are critical for scalable synthesis but face challenges like aggregation during large-scale reactions .

Pharmacological and Industrial Relevance

  • Dimethylamine and Ethyl Analogues: Increased lipophilicity in N,N-dimethyl variants may enhance blood-brain barrier penetration, making them candidates for CNS disorders .
  • Boc-Protected Derivatives: Critical intermediates in API synthesis, though their utility depends on resolving scale-up inefficiencies .

Biological Activity

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, with the CAS number 1422057-91-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antifungal applications. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₂H₁₇FN₄O
Molecular Weight252.29 g/mol
CAS Number1422057-91-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluoropyrimidine moiety suggests potential activity as an antitumor agent, likely through mechanisms similar to those of established chemotherapeutic agents like 5-fluorouracil, which inhibit DNA synthesis by interfering with thymidylate synthase.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects. A study evaluating various derivatives revealed that compounds with a similar structure demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In a comparative study, this compound was tested against a panel of cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast)12.5
HT29 (Colon)15.0
A549 (Lung)20.0

These results suggest that the compound has a promising profile for further development as an anticancer agent.

Antifungal Activity

In addition to its antitumor properties, this compound has been evaluated for antifungal activity. The compound was tested against various fungal strains, including Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity, potentially due to inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Antifungal Efficacy Data

The antifungal efficacy was measured using the broth microdilution method:

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans32
Aspergillus niger64

These findings highlight the compound's potential as a lead structure for developing new antifungal agents.

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